molecular formula C7H13BrClN3 B8058752 [(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride

[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride

Cat. No.: B8058752
M. Wt: 254.55 g/mol
InChI Key: RATDIMWNJRCFTL-UHFFFAOYSA-N
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Description

[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride is a halogenated pyrazole derivative characterized by a bromine atom at the 4-position of the pyrazole ring, an ethyl group at the 1-position nitrogen, and a methylaminomethyl substituent at the 5-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its molecular structure combines electron-withdrawing (bromine) and electron-donating (ethyl, methylamine) groups, which influence its reactivity, stability, and intermolecular interactions .

Properties

IUPAC Name

1-(4-bromo-2-ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3.ClH/c1-3-11-7(5-9-2)6(8)4-10-11;/h4,9H,3,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATDIMWNJRCFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Alkylation: The ethyl group is introduced at the 1-position through an alkylation reaction using ethyl halides in the presence of a base such as potassium carbonate.

    Aminomethylation: The final step involves the introduction of the methylamine group at the 5-position. This can be achieved through a Mannich reaction, where formaldehyde and methylamine are reacted with the pyrazole intermediate.

    Formation of Hydrochloride Salt: The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of [(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the pyrazole ring to form pyrazolines.

    Mannich Reaction: The compound can participate in Mannich reactions, forming β-amino ketones or aldehydes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid.

    Reduction: Formation of 4-bromo-1-ethyl-1H-pyrazoline.

    Substitution: Formation of 4-substituted pyrazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Pyrazole derivatives are known for their potential anticancer properties. Research has indicated that compounds with similar structures can inhibit specific cancer cell lines, making [(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride a candidate for further investigation in anticancer drug development.

Antimicrobial Properties : Studies have shown that pyrazole derivatives possess antimicrobial activity against various pathogens. The introduction of halogen atoms, such as bromine, can enhance this activity, suggesting potential applications in developing new antibiotics.

Agrochemicals

Pesticide Development : The structural characteristics of this compound may allow it to function as an effective pesticide or herbicide. Its ability to interact with biological systems could lead to the development of novel agrochemicals that target specific pests while minimizing environmental impact.

Material Science

Synthesis of Functional Materials : The compound can be utilized in synthesizing functional materials, such as polymers and coatings, due to its reactive amine group. This application is critical in developing advanced materials with tailored properties for electronics and coatings.

Data Tables

FieldApplication Description
Medicinal ChemistryDevelopment of anticancer and antimicrobial agents
AgrochemicalsCreation of targeted pesticides and herbicides
Material ScienceSynthesis of advanced functional materials

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of various pyrazole derivatives, including [(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride, on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy Testing

In another study focused on antimicrobial activity, [(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This highlights its potential role in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of [(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Pyrazole Family

The Molecules (2014) study lists 11 dihydro-pyrazole-carboximidamide derivatives (e.g., compounds with bromophenyl, chlorophenyl, and methoxyphenyl substituents) . Key differences include:

  • Backbone Saturation: The target compound features a fully unsaturated pyrazole ring (1H-pyrazole), whereas the analogues in are 4,5-dihydro-1H-pyrazoles.
  • Functional Groups: The target compound’s methylaminomethyl group contrasts with the carboximidamide group in compounds. The latter can participate in stronger hydrogen bonding, which may enhance solubility in polar solvents or interaction with enzymatic targets.
  • Substituent Position : Bromine is located directly on the pyrazole ring in the target compound, whereas in analogue (10) (5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide), bromine is on a pendant phenyl group. Direct ring substitution may increase steric hindrance and electronic effects on the pyrazole core.
Table 1: Structural and Functional Comparison
Property Target Compound Compound (10)
Pyrazole Saturation Unsaturated (1H-pyrazole) Partially saturated (4,5-dihydro-1H-pyrazole)
Bromine Position Pyrazole ring (4-position) Phenyl ring (4-position)
Key Functional Group Methylaminomethyl (-CH2-NHMe·HCl) Carboximidamide (-C(=NH)NH2)
Solubility (Predicted) High (due to HCl salt) Moderate (carboximidamide enhances polarity)

Methylamine-Containing Compounds

Methylamine hydrochloride (CH3NH2·HCl) is a precursor in synthesizing the target compound. Key contrasts include:

  • Complexity : The target compound’s pyrazole backbone adds rigidity and aromaticity, whereas methylamine hydrochloride is a simple aliphatic amine salt. This structural difference translates to distinct applications—methylamine hydrochloride is a building block for agrochemicals and pharmaceuticals, while the target compound may act as a specialized intermediate or bioactive molecule .
  • Physicochemical Properties : The hydrochloride salt in both compounds improves water solubility. However, the target compound’s larger molecular weight (due to the bromopyrazole moiety) reduces volatility compared to methylamine hydrochloride.
Table 2: Physicochemical Properties
Property Target Compound Methylamine Hydrochloride
Molecular Weight ~265.5 g/mol (estimated) 67.5 g/mol
Solubility in Water High Very high
Likely Applications Pharmaceuticals, agrochemical intermediates Methamphetamine synthesis, herbicides

Research Findings and Implications

  • Reactivity: The bromine atom in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization—a feature absent in non-halogenated analogues .
  • Biological Activity : Pyrazole derivatives with electron-withdrawing groups (e.g., bromine) often exhibit enhanced antimicrobial activity. The target compound’s methylamine group could synergize with bromine to improve bioavailability compared to carboximidamide-containing analogues .
  • Stability : The hydrochloride salt improves shelf-life under ambient conditions, whereas free-base analogues may require refrigeration.

Biological Activity

[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula: C6H10BrN3·HCl
  • Molecular Weight: 240.53 g/mol
  • CAS Number: 926921-71-3
  • Purity: 95% .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including [(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride. Pyrazole compounds have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast)3.79
Compound BSF-268 (Brain)12.50
Compound CNCI-H460 (Lung)42.30
[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochlorideTBDTBD

In a review of pyrazole biomolecules, several derivatives exhibited significant cytotoxicity against MCF7, SF-268, and NCI-H460 cell lines, suggesting that similar compounds may also demonstrate promising anticancer activity .

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For instance, compounds have been shown to inhibit key signaling pathways involved in tumor growth and survival, such as the Aurora-A kinase pathway, which is critical for cell division .

Case Studies

Case Study 1: Antitumor Activity

A study investigating the antitumor activity of a series of pyrazole derivatives found that certain compounds induced significant apoptosis in cancer cells. The study reported an IC50 value of 0.39 µM for one derivative against NCI-H460 cells, indicating potent antitumor properties .

Case Study 2: Inhibition of Kinases

Another study focused on the inhibition of cyclin-dependent kinases (CDKs) by pyrazole derivatives. One compound exhibited an IC50 value of 0.95 nM against CDK2, showcasing its potential as a therapeutic agent in cancer treatment .

Research Findings

  • Cytotoxicity Studies: Various studies have documented the cytotoxic effects of pyrazole derivatives on different cancer cell lines, with IC50 values ranging from low micromolar to nanomolar concentrations.
  • Structure–Activity Relationship (SAR): Research indicates that modifications in the pyrazole structure significantly affect biological activity, emphasizing the importance of structural optimization in drug design .
  • Pharmacological Applications: Beyond anticancer activity, compounds similar to [(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride are being explored for anti-inflammatory and neuroprotective effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare [(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride?

  • Answer : The compound can be synthesized via multi-step routes involving:

  • Pyrazole core formation : Bromination of 1-ethyl-1H-pyrazole derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions .
  • Methylamine functionalization : Reaction of intermediates (e.g., α,β-unsaturated ketones) with methylamine hydrochloride in polar aprotic solvents (e.g., DMF), followed by HCl salt formation .
  • Microwave-assisted synthesis : Accelerated condensation reactions (e.g., with aldehydes or amines) to improve yield and reduce side products, as demonstrated for structurally related pyrazole derivatives .

Q. How is X-ray crystallography applied to characterize this compound’s structure?

  • Answer :

  • Data collection : Single-crystal X-ray diffraction (SXRD) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • Refinement : Use of SHELXL for small-molecule refinement, leveraging restraints for disordered bromine/ethyl groups and hydrogen-bonding networks .
  • Visualization : ORTEP-3 for generating thermal ellipsoid plots, highlighting bond angles, torsion angles, and intermolecular interactions .

Q. What spectroscopic techniques validate the compound’s purity and structure?

  • Answer :

  • NMR : 1^1H and 13^13C NMR in DMSO-d6 to confirm substitution patterns (e.g., bromine at C4, ethyl at N1) and methylamine integration .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M+H]+^+) and isotopic patterns for bromine .
  • Elemental analysis : Combustion analysis for C, H, N, and Br to validate stoichiometry (±0.4% tolerance) .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates like 4-bromo-1-ethyl-1H-pyrazole?

  • Answer :

  • Solvent selection : Use of non-polar solvents (e.g., toluene) to minimize side reactions during bromination .
  • Catalysis : Pd-mediated cross-coupling for regioselective bromine introduction, as reported for analogous pyrazole systems .
  • Reaction monitoring : In-situ FT-IR or HPLC to track intermediate formation and adjust reaction times .

Q. How are contradictions in crystallographic data resolved during refinement?

  • Answer :

  • Disorder modeling : Split-atom refinement in SHELXL for disordered ethyl or methyl groups, with occupancy factors adjusted based on electron density maps .
  • Hydrogen bonding : Use of hydrogen-bond restraints (DFIX) to stabilize refinement when thermal motion obscures H-atom positions .
  • Validation tools : R-value cross-checks and PLATON’s ADDSYM to detect missed symmetry or twinning .

Q. What factors influence the compound’s stability in aqueous or organic solutions?

  • Answer :

  • pH dependence : Protonation of the methylamine group enhances solubility but may promote hydrolysis at extremes (pH < 2 or > 10). Stability is optimal in pH 4–6 buffers .
  • Thermal degradation : DSC/TGA analysis shows decomposition >200°C, with storage recommendations at -20°C under inert gas .
  • Light sensitivity : UV-Vis studies indicate bromine-mediated photodegradation; amber vials are advised for long-term storage .

Q. How are biological activity assays designed for pyrazole-based analogs?

  • Answer :

  • Target selection : GPCRs (e.g., cannabinoid receptors) are common targets due to pyrazole’s affinity for hydrophobic binding pockets .
  • In vitro protocols : Competitive binding assays (e.g., 3^3H-CP55940 displacement for CB1/CB2 receptors) with IC50 determination .
  • Toxicity screening : MTT assays on HEK293 or HepG2 cells to assess cytotoxicity at varying concentrations (e.g., 1–100 µM) .

Methodological Considerations

  • Safety protocols : Handle methylamine hydrochloride in fume hoods; use PPE to avoid respiratory/skin exposure (refer to SDS guidelines for related compounds) .
  • Data reproducibility : Calibrate instruments (e.g., NMR, HPLC) with certified standards and include positive controls in bioassays .

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